

2-ethoxyethyl chloroformate CAS number and molecular weight

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Compound of Interest

Compound Name: *2-Ethoxyethyl chloroformate*

Cat. No.: *B1346893*

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Technical Guide: 2-Ethoxyethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-ethoxyethyl chloroformate**, a versatile reagent utilized in various chemical and analytical applications. This document outlines its chemical properties, experimental protocols for its use as a derivatizing agent and a protecting group, and visual representations of these workflows.

Core Chemical Properties

2-Ethoxyethyl chloroformate is an organic compound valued in synthesis for its reactive chloroformate group.^{[1][2][3]} This reactivity allows it to readily participate in reactions with nucleophiles, making it a useful reagent in the synthesis of pharmaceuticals, agrochemicals, and polymers.^[3]

A summary of its key quantitative data is presented in the table below.

Property	Value
CAS Number	628-64-8 [1] [2] [3] [4] [5] [6]
Molecular Weight	152.58 g/mol [1] [4] [6]
Molecular Formula	C ₅ H ₉ ClO ₃ [1] [2] [4]
Boiling Point	~210.66°C (estimated) [1] [4]
Density	1.1341 g/cm ³ [1] [4]

Experimental Protocols

2-Ethoxyethyl chloroformate is primarily employed as a derivatizing agent to enhance the volatility and chromatographic performance of polar molecules for gas chromatography (GC) analysis, and as a protecting group for amines in organic synthesis.

Derivatization of Polar Analytes for GC-MS Analysis

This protocol is adapted from established methods for similar chloroformates, such as ethyl chloroformate (ECF), which is widely used for the derivatization of amino acids, phenols, and other polar compounds.[\[4\]](#)[\[7\]](#) The fundamental reactivity of chloroformates makes this a reliable methodology for **2-ethoxyethyl chloroformate**.

Objective: To derivatize polar analytes (e.g., amino acids, phenols) in a sample to make them amenable to GC-MS analysis.

Materials:

- **2-Ethoxyethyl chloroformate**
- Sample containing the analyte of interest
- Pyridine or an alkaline buffer (e.g., sodium bicarbonate)[\[4\]](#)[\[7\]](#)
- Anhydrous ethanol
- An organic extraction solvent (e.g., n-hexane, ethyl acetate)[\[4\]](#)[\[7\]](#)

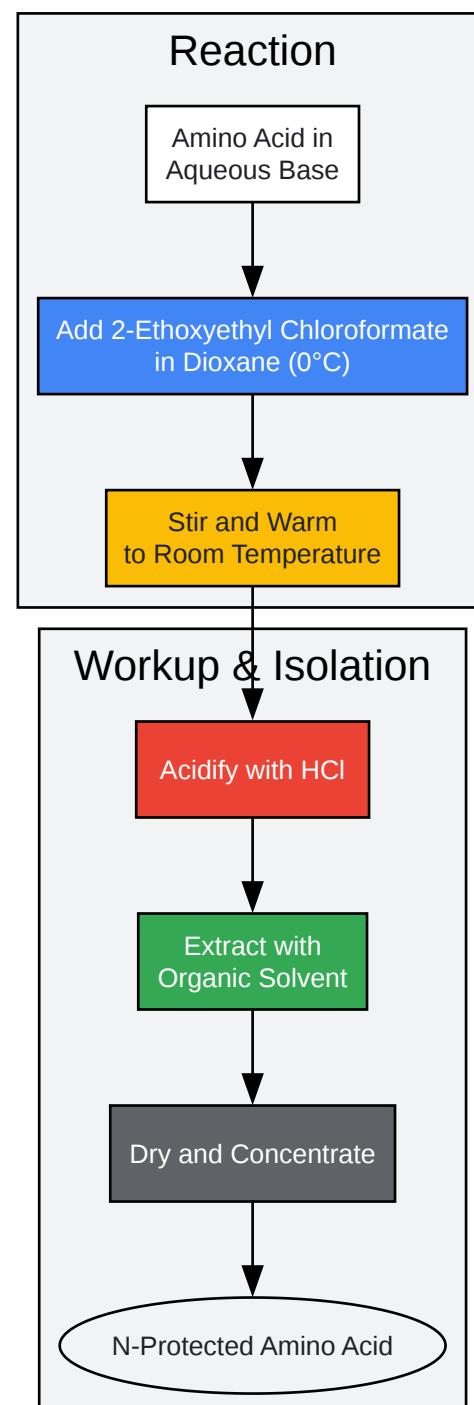
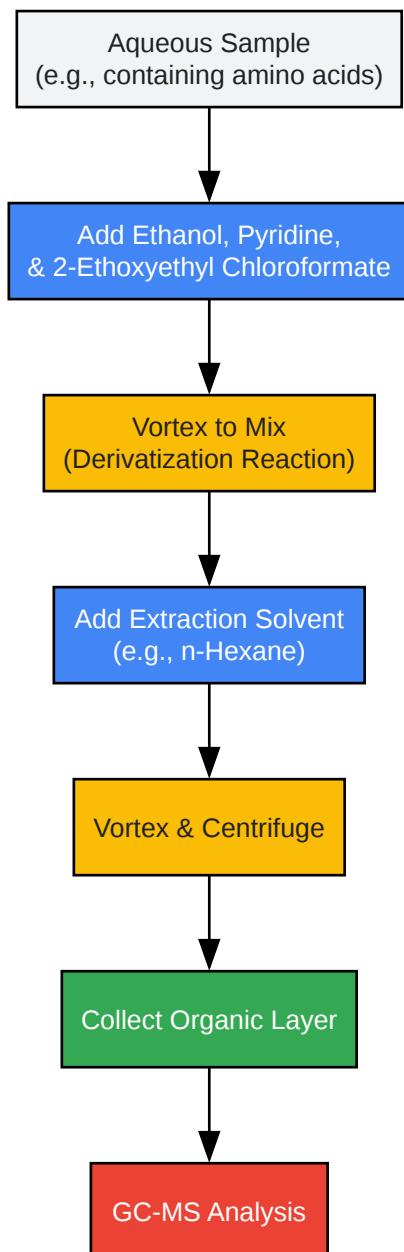
- Internal standard (optional, for quantitative analysis)
- Vortex mixer
- Centrifuge
- GC-MS system

Methodology:

- Sample Preparation: To an aliquot of the aqueous sample or standard solution in a glass tube, add a suitable amount of internal standard.
- Reaction Initiation: Add anhydrous ethanol and pyridine to the sample mixture. Pyridine acts as a catalyst in the reaction.^[7]
- Derivatization Step: Add **2-ethoxyethyl chloroformate** to the mixture. The reaction is typically carried out at room temperature. The mixture should be vortexed vigorously to ensure thorough mixing.^[4]
- Extraction: Following the reaction, add an organic solvent such as n-hexane to extract the derivatized analytes. Vortex the mixture again to facilitate the transfer of the derivatives into the organic phase.
- Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
- Analysis: Carefully transfer the upper organic layer to a GC vial for analysis by GC-MS.

Amine Protection Workflow

Derivatization Workflow for GC-MS

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